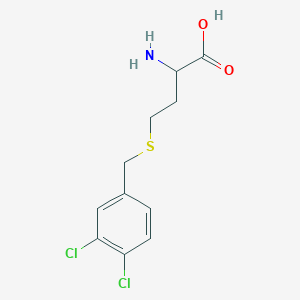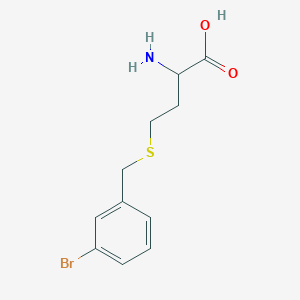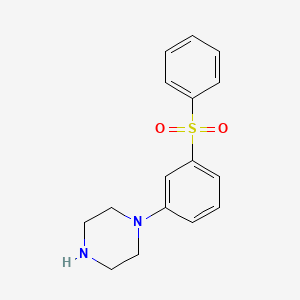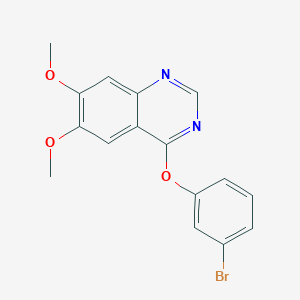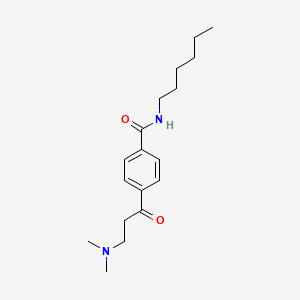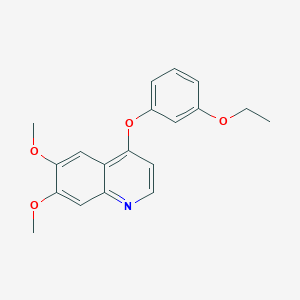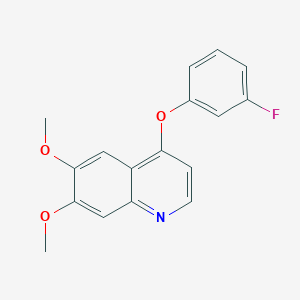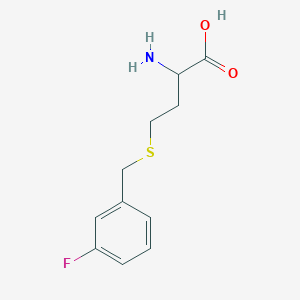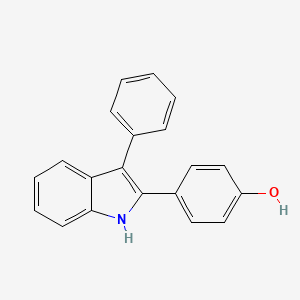
4-(3-phenyl-1H-indol-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a phenol group attached to a 3-phenyl-1H-indole moiety, making it a molecule of interest in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1H-indol-2-yl)phenol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality .
化学反应分析
Types of Reactions
4-(3-phenyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
4-(3-phenyl-1H-indol-2-yl)phenol has several scientific research applications:
作用机制
The mechanism of action of 4-(3-phenyl-1H-indol-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the indole moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-phenyl-1H-indole: Lacks the phenol group, making it less reactive in certain chemical reactions.
4-(3-phenyl-1H-indol-2-yl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical and biological properties.
4-(3-phenyl-1H-indol-2-yl)benzoic acid: Features a carboxylic acid group, which can participate in different types of reactions compared to the phenol group.
Uniqueness
4-(3-phenyl-1H-indol-2-yl)phenol is unique due to the presence of both the phenol and indole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
属性
分子式 |
C20H15NO |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
4-(3-phenyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C20H15NO/c22-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20/h1-13,21-22H |
InChI 键 |
HRWBDGGFCFVAHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



